

# Assessing the Reproducibility of Orvepitant Maleate Research Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | Orvepitant Maleate |           |
| Cat. No.:            | B609775            | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Orvepitant Maleate**, a potent and selective neurokinin-1 (NK-1) receptor antagonist, has been investigated for its therapeutic potential in a range of neurological and respiratory conditions. By blocking the action of Substance P, a key neuropeptide involved in neuroinflammation and sensory signaling, Orvepitant has been evaluated in clinical trials for chronic cough, major depressive disorder (MDD), and post-traumatic stress disorder (PTSD). This guide provides a comprehensive assessment of the reproducibility of research findings related to **Orvepitant Maleate**, presenting a comparative analysis of its performance against alternative treatments, detailed experimental protocols from key studies, and visualizations of its mechanism of action and experimental workflows. The objective is to offer a clear and data-driven resource for researchers to critically evaluate the existing evidence and inform future research and development efforts in this area.

### **Mechanism of Action: Targeting the NK-1 Receptor**

Orvepitant's therapeutic effects are mediated through its high-affinity antagonism of the neurokinin-1 (NK-1) receptor. The binding of the natural ligand, Substance P, to the NK-1 receptor triggers a cascade of intracellular signaling events. Orvepitant competitively inhibits this binding, thereby attenuating the downstream physiological responses.





Click to download full resolution via product page

NK-1 Receptor Signaling Pathway and Orvepitant's Mechanism of Action.



# Orvepitant for Chronic Cough: A Review of Clinical Trials

Orvepitant has been most extensively studied as a potential treatment for refractory or unexplained chronic cough. Several key clinical trials have evaluated its efficacy and safety in this indication.

# Experimental Workflow: Phase II Clinical Trials for Chronic Cough

The general workflow for the Phase II clinical trials investigating Orvepitant for chronic cough, such as the VOLCANO and IPF-COMFORT studies, followed a structured approach to assess efficacy and safety.





Click to download full resolution via product page

Generalized Experimental Workflow for Orvepitant Phase II Chronic Cough Trials.

#### **Quantitative Data from Clinical Trials**

The following tables summarize the key efficacy and safety data from the VOLCANO-1, VOLCANO-2, and IPF-COMFORT clinical trials.

Table 1: Efficacy of Orvepitant in Chronic Cough



| Trial                                                     | Indicati<br>on                                          | N     | Treatme<br>nt        | Primary<br>Endpoin<br>t                                    | Result                                          | p-value | Citation<br>(s) |
|-----------------------------------------------------------|---------------------------------------------------------|-------|----------------------|------------------------------------------------------------|-------------------------------------------------|---------|-----------------|
| VOLCAN<br>O-1                                             | Refractor<br>y Chronic<br>Cough                         | 13    | Orvepita<br>nt 30 mg | Change from baseline in daytime cough frequenc y at week 4 | -18.9<br>coughs/h<br>our (26%<br>reduction<br>) | <0.001  | [1]             |
| VOLCAN<br>O-2                                             | Refractor<br>y Chronic<br>Cough                         | 315   | Orvepita<br>nt 30 mg | Change from baseline in awake cough frequenc y at week 12  | Not<br>statistical<br>ly<br>significan<br>t     | >0.05   | [2][3]          |
| Change from baseline in Leicester Cough Question naire    | Statistical<br>ly<br>significan<br>t<br>improve<br>ment | 0.009 | [2][3]               |                                                            |                                                 |         |                 |
| Change<br>from<br>baseline<br>in Cough<br>Severity<br>VAS | -9 mm<br>improve<br>ment                                | 0.046 | _                    | _                                                          |                                                 |         |                 |



naire

| Change<br>from<br>baseline<br>in Urge-<br>to-Cough<br>VAS | -11.8 mm<br>improve<br>ment                             | 0.005             |                      |                                                            |                                         |                   |
|-----------------------------------------------------------|---------------------------------------------------------|-------------------|----------------------|------------------------------------------------------------|-----------------------------------------|-------------------|
| IPF-<br>COMFO<br>RT                                       | Chronic<br>Cough in<br>IPF                              | 80                | Orvepita<br>nt 30 mg | Change from baseline in Daily Cough Severity NRS at week 4 | -0.58 to<br>-1.17<br>point<br>reduction | 0.054 to<br>0.009 |
| Change from baseline in Leicester Cough Question          | Statistical<br>ly<br>significan<br>t<br>improve<br>ment | 0.025 to<br>0.015 |                      |                                                            |                                         |                   |

Table 2: Safety and Tolerability of Orvepitant in Chronic Cough



| Trial           | Treatment           | Most Common Adverse Events (>Placebo)                     | Serious<br>Adverse<br>Events                      | Discontinua<br>tion due to<br>AEs | Citation(s) |
|-----------------|---------------------|-----------------------------------------------------------|---------------------------------------------------|-----------------------------------|-------------|
| VOLCANO-1       | Orvepitant 30<br>mg | Not reported<br>in detail,<br>generally<br>well-tolerated | Not reported                                      | 0                                 |             |
| VOLCANO-2       | Orvepitant 30<br>mg | Headache, Dizziness, Fatigue, Somnolence                  | Not<br>significantly<br>different from<br>placebo | 2 (2.5%)                          |             |
| IPF-<br>COMFORT | Orvepitant 30<br>mg | Not<br>significantly<br>different from<br>placebo         | None<br>considered<br>related to<br>treatment     | 1 (dizziness)                     |             |

#### **Detailed Experimental Protocols**

To ensure the reproducibility of the findings, detailed experimental protocols are crucial. Below are summaries of the methodologies for the key clinical trials.

#### VOLCANO-2 (NCT02993822)

- Study Design: A 12-week, randomized, double-blind, placebo-controlled, parallel-group, dose-ranging study.
- Participants: 315 patients with refractory or unexplained chronic cough for at least one year and a baseline awake cough frequency of ≥10 coughs/hour.
- Interventions: Patients were randomized to receive Orvepitant (10 mg, 20 mg, or 30 mg) or placebo once daily for 12 weeks.
- Outcome Measures:



- Primary: Change from baseline in awake cough frequency at week 12, measured by a VitaloJAK ambulatory cough monitor.
- Secondary: Change from baseline in patient-reported outcomes including the Leicester Cough Questionnaire (LCQ), Cough Severity Visual Analogue Scale (VAS), and Urge-to-Cough VAS.
- Key Inclusion Criteria: Diagnosis of chronic refractory or unexplained cough for at least one year.
- Key Exclusion Criteria: Current smokers or recent ex-smokers (<6 months), history of certain respiratory conditions (e.g., COPD, asthma with FEV1 <80% predicted), and use of ACE inhibitors within 3 months of screening.

#### IPF-COMFORT (NCT05185089)

- Study Design: A randomized, double-blind, placebo-controlled, two-period crossover study.
- Participants: 80 patients with a diagnosis of Idiopathic Pulmonary Fibrosis (IPF) and a troublesome cough.
- Interventions: Patients received both Orvepitant (10 mg or 30 mg) and placebo in a randomized order, with each treatment period lasting 4 weeks, separated by a 3-week washout period.
- Outcome Measures:
  - Primary: Change from baseline in the daily cough severity numerical rating scale (NRS) at week 4.
  - Secondary: Change from baseline in the Leicester Cough Questionnaire (LCQ) and other patient-reported outcomes.
- Key Inclusion Criteria: Confirmed diagnosis of IPF, troublesome cough for at least 8 weeks.
- Key Exclusion Criteria: Not explicitly detailed in the provided search results.





### **Orvepitant for Major Depressive Disorder (MDD)**

Orvepitant was also investigated as a potential treatment for Major Depressive Disorder (MDD), with the hypothesis that blocking central NK-1 receptors could have antidepressant effects.

#### **Quantitative Data from MDD Clinical Trials**

Two key Phase II studies, Study 733 and Study 833, evaluated the efficacy of Orvepitant in patients with MDD.

Table 3: Efficacy of Orvepitant in Major Depressive Disorder

| Trial               | N     | Treatmen<br>t       | Primary<br>Endpoint                                                  | Result<br>(Drug-<br>Placebo<br>Differenc<br>e) | p-value | Citation(s<br>) |
|---------------------|-------|---------------------|----------------------------------------------------------------------|------------------------------------------------|---------|-----------------|
| Study 733           | 328   | Orvepitant<br>30 mg | Change<br>from<br>baseline in<br>HAM-D17<br>total score<br>at Week 6 | -2.41                                          | 0.0245  |                 |
| Orvepitant<br>60 mg | -2.86 | 0.0082              |                                                                      |                                                |         | _               |
| Study 833           | 345   | Orvepitant<br>30 mg | Change<br>from<br>baseline in<br>HAM-D17<br>total score<br>at Week 6 | -1.67                                          | 0.1122  |                 |
| Orvepitant<br>60 mg | -0.76 | 0.4713              |                                                                      |                                                |         | _               |



Check Availability & Pricing

# Orvepitant for Post-Traumatic Stress Disorder (PTSD)

A Phase II clinical trial (NCT01000493) was completed to evaluate the efficacy and safety of Orvepitant in adults with PTSD. However, the detailed results of this study have not been made publicly available, limiting the assessment of its reproducibility for this indication. The study was designed as a randomized, double-blind, placebo-controlled trial.

### **Comparison with Alternative Treatments**

A crucial aspect of assessing the reproducibility and potential clinical utility of Orvepitant is to compare its performance with alternative treatments for the same indications.

#### **Alternative NK-1 Receptor Antagonists**

Other NK-1 receptor antagonists have been investigated for similar and different indications, providing a basis for comparison within the same drug class.

Table 4: Comparison of NK-1 Receptor Antagonists in Clinical Trials



| Drug                 | Indication                                      | Key Efficacy<br>Finding                                                                                                                                                            | Citation(s) |
|----------------------|-------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------|
| Aprepitant           | Chemotherapy-<br>Induced Nausea and<br>Vomiting | Approved for clinical use                                                                                                                                                          |             |
| Cough in Lung Cancer | Significant reduction in cough frequency        |                                                                                                                                                                                    |             |
| Casopitant           | Major Depressive<br>Disorder                    | Mixed results in Phase II trials; one study showed efficacy at 80 mg, another did not                                                                                              |             |
| Serlopitant          | Chronic Pruritus                                | Phase II showed significant reduction in pruritus, but Phase III trials did not meet primary endpoint                                                                              |             |
| Tradipitant          | Gastroparesis                                   | Phase II showed significant improvement in nausea; Phase III results were mixed, with the primary endpoint not met in the ITT population but positive signals in post-hoc analyses |             |

#### **Alternative Treatments for Chronic Cough**

While no direct head-to-head trials with Orvepitant have been identified, a comparison with other investigational treatments for chronic cough, such as P2X3 receptor antagonists, can provide context.



Table 5: Comparison of Investigational Treatments for Chronic Cough

| Drug        | Mechanism of<br>Action      | Key Efficacy<br>Finding in Phase III                                       | Common Adverse<br>Events                                  |
|-------------|-----------------------------|----------------------------------------------------------------------------|-----------------------------------------------------------|
| Gefapixant  | P2X3 Receptor<br>Antagonist | Modest but<br>statistically significant<br>reduction in cough<br>frequency | Taste-related side effects                                |
| Camlipixant | P2X3 Receptor<br>Antagonist | Promising results in Phase II trials                                       | Fewer taste-related side effects reported than Gefapixant |

#### Conclusion

The reproducibility of research findings for **Orvepitant Maleate** varies depending on the indication. For chronic cough, the data from Phase II trials show a mixed but promising signal. While the VOLCANO-2 trial did not meet its primary endpoint of reducing objective cough frequency, it demonstrated statistically significant improvements in patient-reported outcomes, suggesting a potential benefit in how patients perceive their cough. The IPF-COMFORT study also showed positive signals in patient-reported outcomes. However, the lack of a consistent effect on objective cough frequency raises questions about the primary mechanism of benefit and highlights the need for further, well-designed Phase III trials to confirm its efficacy.

In the context of Major Depressive Disorder, the findings are inconsistent across two Phase II studies, with one showing a statistically significant antidepressant effect and the other failing to do so. This lack of consistent replication suggests that while the NK-1 receptor remains a target of interest in depression, the therapeutic potential of Orvepitant in this indication is uncertain. For Post-Traumatic Stress Disorder, the absence of publicly available data from the completed Phase II trial makes any assessment of reproducibility impossible at this time.

Compared to other NK-1 receptor antagonists, the clinical development of Orvepitant has faced challenges, similar to those seen with other compounds in this class for indications beyond chemotherapy-induced nausea and vomiting. The comparison with emerging treatments for chronic cough, such as the P2X3 receptor antagonists, suggests that the field is evolving, and the clinical bar for new antitussive agents is being raised.



For researchers and drug development professionals, the available data on Orvepitant underscores the importance of robust clinical trial design, including the selection of appropriate primary endpoints that capture both objective measures and the patient's subjective experience. The detailed experimental protocols provided in this guide should aid in the design of future studies that can more definitively assess the therapeutic potential and reproducibility of findings for Orvepitant and other NK-1 receptor antagonists.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. The Neurokinin-1 Receptor Antagonist Orvepitant Is a Novel Antitussive Therapy for Chronic Refractory Cough: Results From a Phase 2 Pilot Study (VOLCANO-1) PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nerretherapeutics.com [nerretherapeutics.com]
- 3. nerretherapeutics.com [nerretherapeutics.com]
- To cite this document: BenchChem. [Assessing the Reproducibility of Orvepitant Maleate Research Findings: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609775#assessing-the-reproducibility-of-orvepitant-maleate-research-findings]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com